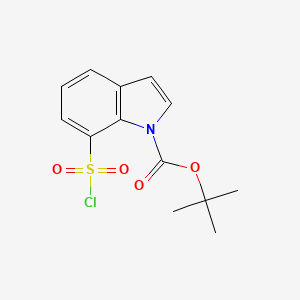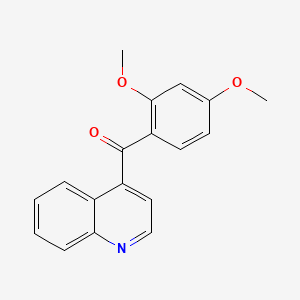
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of aminopyrimidine , which is a class of pyrimidines substituted by at least one amino group .
Molecular Structure Analysis
The molecular structure analysis of such compounds often involves identifying the position of substituents on the molecule . For example, in cycloalkanes, the position of the substituents is determined by the rules of giving the lowest numbers at the first point of difference .Physical And Chemical Properties Analysis
Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .Applications De Recherche Scientifique
Antihyperglycemic Agents
Research has indicated that certain pyrazolone derivatives, including analogs of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, have been identified as potent antihyperglycemic agents. These compounds have shown effectiveness in reducing plasma glucose levels, suggesting their potential application in diabetes management. The specific compound WAY-123783 has been noted for its selective inhibition of renal tubular glucose reabsorption, marking a new class of antihyperglycemic agents (Kees et al., 1996).
Antipyretic and Hypothermic Effects
Pyrazoline derivatives, similar in structure to 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, have been investigated for their hypothermic and antipyretic properties. Compounds like MPCA and PPCA have demonstrated significant antipyretic effects, comparable to that of dipyrone, a standard antipyretic agent. This suggests the potential use of these derivatives in fever management (Souza et al., 2002).
Anti-inflammatory Activities
Studies have also revealed the anti-inflammatory properties of pyrazoline derivatives. Schiff bases like CMPA and CMPT, along with their palladium (II) complexes, have shown significant anti-inflammatory activities. These compounds have demonstrated the ability to inhibit carrageenan-induced hind paw edema in Wistar rats, highlighting their potential as anti-inflammatory agents (Bhuvaneswari et al., 2020).
Antiulcerogenic Activities
1H-2-Benzopyran-1-one derivatives, structurally related to 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, have demonstrated gastroprotective and antiulcerogenic activities. These compounds, when chemically modified, have shown high activity and blood levels, offering protection against stress ulcers. This suggests their potential application in managing gastric ulcers and related conditions (Shimojima et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-5-propan-2-ylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)7-6(8)4-9-10(7)3;;/h4-5H,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFNZGLAJGNRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
1803603-92-0 | |
| Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)



